
UCB9608
Overview
Description
UCB9608 is a potent, selective, and orally active inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). This compound has shown significant promise in scientific research due to its high selectivity and efficacy. It is primarily used as an immunosuppressive agent and has demonstrated excellent pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCB9608 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems, and stringent quality control measures to maintain consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UCB9608 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
UCB9608 exhibits a high selectivity for PI4KIIIβ, with an IC50 value of 11 nM. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine ring system, which is characteristic of various kinase inhibitors. The compound's pharmacokinetic profile demonstrates excellent metabolic stability, making it suitable for oral administration .
This compound's applications span various fields, including immunology, oncology, and drug development:
Immunosuppression in Organ Transplantation
This compound has been extensively studied for its ability to prolong allogeneic organ engraftment in vivo. By inhibiting PI4KIIIβ, it modulates immune responses, promoting donor-specific tolerance while preventing acute rejection episodes .
Case Study:
In a study involving C57BL/6 mice with cardiac allografts, this compound was administered alongside maintenance immunosuppression. The results indicated that this compound significantly enhanced graft survival without increasing the risk of allograft rejection when combined with anti-PD-1 immunotherapy .
Cancer Immunotherapy
The compound's immunomodulatory properties make it a candidate for enhancing anti-tumor immunity. Research indicates that this compound can improve the efficacy of immunotherapies by altering immune cell activation pathways .
Case Study:
In melanoma models, this compound was used to evaluate its effects on T cell populations and their regulatory capabilities. The findings suggested that treatment with this compound increased the fraction of regulatory T cells expressing inhibitory receptors, indicating a potential mechanism for enhancing anti-tumor responses while maintaining tolerance .
Drug Development and Medicinal Chemistry
As a tool compound, this compound is utilized in drug discovery to explore lipid signaling pathways and develop new therapeutic agents targeting PI4KIIIβ. Its unique properties allow researchers to investigate structure-activity relationships and optimize related compounds for improved efficacy and safety profiles .
Mechanism of Action
UCB9608 exerts its effects by selectively inhibiting PI4KIIIβ, an enzyme involved in the synthesis of phosphatidylinositol 4-phosphate. This inhibition disrupts various cellular processes, including membrane trafficking and lipid signaling. The compound’s high selectivity for PI4KIIIβ over other lipid kinases ensures minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
PIK-93: Another PI4K inhibitor with broader selectivity.
GSK-A1: A specific inhibitor of PI4KA.
BQR-695: A PI4K inhibitor with activity against both human and parasitic variants.
Uniqueness of UCB9608
This compound stands out due to its high selectivity for PI4KIIIβ, excellent metabolic stability, and oral bioavailability. These properties make it a superior choice for research and potential therapeutic applications compared to other PI4K inhibitors .
Biological Activity
UCB9608 is a small molecule drug identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), primarily developed for immunosuppressive therapies. Its biological activity is particularly relevant in the context of organ transplantation and cancer immunotherapy, where it has shown promise in prolonging allogeneic organ engraftment and modulating immune responses.
This compound targets PI4KIIIβ, a crucial enzyme involved in membrane trafficking and phosphoinositide metabolism. By inhibiting this kinase, this compound alters the signaling pathways that regulate immune cell activation and tolerance. This modulation can promote donor-specific tolerance in organ transplantation while enhancing antitumor immunity.
Key Research Findings
- Prolongation of Allogeneic Organ Engraftment : Research has demonstrated that this compound significantly extends the survival of transplanted organs in vivo, suggesting its potential as a therapeutic agent for preventing graft rejection .
- Induction of Antitumor Immunity : A study indicated that switching from cyclosporine A (CsA) therapy to this compound allows for effective antitumor immunity without compromising graft tolerance. This operational tolerance is not dependent on regulatory T cells (Tregs), indicating a novel mechanism of immune modulation .
- Pharmacokinetics and Selectivity : this compound has been optimized for better solubility and metabolic stability compared to earlier compounds in its class. Its pharmacokinetic profile supports its use as an oral medication, which is advantageous for patient compliance .
Data Table: Biological Activity of this compound
Case Study 1: Graft Rejection and Cancer Immunotherapy
In a pivotal study, researchers investigated the effects of this compound on mice undergoing solid organ transplantation while also receiving cancer immunotherapy. The results showed that mice treated with this compound maintained grafts longer than those treated with traditional immunosuppressants like CsA, while still responding effectively to tumor challenges. This indicates that this compound can facilitate a dual approach to managing organ rejection and cancer treatment .
Case Study 2: Mechanistic Insights into T Cell Regulation
Another study focused on the signaling pathways affected by this compound in T cells. It was found that treatment with this compound leads to a distinct signaling profile in regulatory T cells compared to effector T cells, suggesting that it enhances the regulatory functions necessary for maintaining self-tolerance while suppressing unwanted immune responses .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of UCB9608's immunosuppressive activity?
this compound inhibits PI4KIIIβ, a lipid kinase critical for phosphatidylinositol 4-phosphate (PI4P) production, which is essential for immune cell activation and viral replication. Methodologically, its activity is validated through in vitro kinase assays (IC50 = 11 nM for PI4KIIIβ) and functional immune response models, such as human mixed lymphocyte reaction (HuMLR) assays (IC50 = 37 nM). Researchers should use orthogonal assays (e.g., radiometric kinase profiling) to confirm selectivity across 250+ kinases, as this compound shows >100-fold selectivity over PI3KC2 isoforms .
Q. How is this compound's metabolic stability evaluated in preclinical studies?
Metabolic stability is assessed via in vitro liver microsomal assays (e.g., human/rodent microsomes) to measure intrinsic clearance (CLb). This compound exhibits low CLb (e.g., <10% hepatic extraction ratio in mice) and high oral bioavailability (>50%), validated through pharmacokinetic (PK) studies in Balb/C mice. Researchers should pair these with in vivo exposure analyses (e.g., AUC, Cmax) to correlate drug levels with efficacy endpoints like graft survival in transplant models .
Q. What experimental models are used to test this compound's efficacy in organ transplantation?
The murine heterotopic heart transplant model is a gold standard. Researchers administer this compound orally (e.g., 5 mpk dose) post-transplant and monitor graft survival via daily palpation. Endpoints include median survival time (MST) and histopathological analysis of rejection markers (e.g., CD3+ T-cell infiltration). This compound demonstrated MST >50 days vs. 8 days in controls, with sustained efficacy post-treatment cessation .
Q. How is this compound formulated for in vivo administration?
For oral dosing, this compound is dissolved in PEG300/Tween-80/saline (e.g., 10%:5%:85%) to achieve ≥2.08 mg/mL solubility. Researchers must confirm solution clarity via HPLC and avoid prolonged storage of DMSO stocks (>6 months at -80°C). For chronic studies, stability under physiological conditions (e.g., pH 7.4 buffer) should be verified .
Q. What safety profiling is recommended for this compound in preclinical studies?
Conduct acute toxicity studies in rodents (e.g., single-dose escalation up to 100 mpk) with 14-day observation for weight loss, organ toxicity (histopathology), and hematological parameters. This compound showed no significant toxicity at efficacious doses (5–10 mpk) in Balb/C mice, but cross-species PK/PD modeling is advised for translational relevance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's IC50 values across kinase panels?
Discrepancies may arise from assay conditions (e.g., ATP concentrations, substrate purity). Validate using structural approaches (e.g., co-crystallography of this compound-PI4KIIIβ complex) and biophysical methods (SPR, ITC) to confirm binding kinetics. Cross-reference selectivity data from independent panels (e.g., Eurofins KinaseProfiler) to exclude off-target effects .
Q. What strategies optimize this compound's solubility for high-concentration dosing in chronic studies?
Use co-solvents (e.g., Captisol® or HPβCD) to enhance aqueous solubility beyond DMSO-based formulations. Preclinical studies achieved 65 mg/mL in DMSO, but in vivo formulations require dilution in isotonic buffers. For IV administration, nanoemulsion or liposomal encapsulation can improve bioavailability .
Q. How to design experiments analyzing this compound's impact on viral replication vs. immunosuppression?
Employ dual-model systems:
- Viral inhibition : Measure PI4P-dependent RNA virus replication (e.g., HCV replicon assays) at varying this compound concentrations.
- Immunosuppression : Use T-cell activation assays (e.g., anti-CD3/CD28-stimulated IFNγ release). Differentiate mechanisms by comparing EC50 values in each model and validating via PI4P lipidomics .
Q. What statistical methods are appropriate for analyzing this compound's dose-response in transplant models?
Use Kaplan-Meier survival analysis with log-rank tests for graft survival. For dose-response curves (e.g., HuMLR inhibition), fit data to a four-parameter logistic model (GraphPad Prism®). Include power analysis to determine cohort sizes (n ≥ 8/group) for detecting ≥50% MST improvement .
Q. How to address this compound's variable efficacy across immune cell subsets?
Perform single-cell RNA sequencing (scRNA-seq) on splenocytes from treated mice to identify PI4KIIIβ-dependent subpopulations (e.g., regulatory T cells vs. effector CD8+ T cells). Validate with ex vivo functional assays (e.g., CFSE dilution for proliferation) and phosphoproteomics to map downstream signaling nodes .
Properties
IUPAC Name |
(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRONAJQPZWDYAR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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